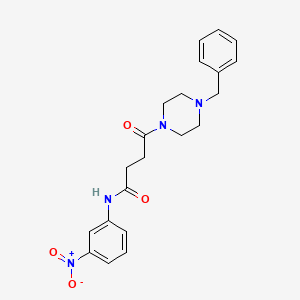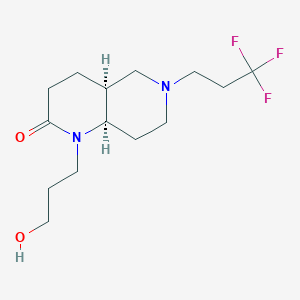![molecular formula C18H27N3O4S B5317416 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide, commonly known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been widely used as a pharmacological tool in the study of cardiac electrophysiology and arrhythmias.
Mecanismo De Acción
E-4031 selectively blocks the rapid component of the delayed rectifier potassium current (2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide) by binding to the channel pore. This leads to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. E-4031 has no effect on other ion channels or on the resting membrane potential of cardiac cells.
Biochemical and Physiological Effects:
E-4031 has been shown to cause a dose-dependent prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. This compound has been used to study the mechanisms of drug-induced arrhythmias and to develop new anti-arrhythmic drugs. E-4031 has also been shown to have anti-inflammatory effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-4031 is a potent and selective blocker of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current, which makes it a valuable tool for studying the mechanisms of drug-induced arrhythmias and developing new anti-arrhythmic drugs. However, it has some limitations in lab experiments. E-4031 has a narrow therapeutic window, and high doses can cause severe arrhythmias. It also has a short half-life, which makes it difficult to maintain a stable concentration in vitro and in vivo.
Direcciones Futuras
There are several future directions for the study of E-4031. One direction is to develop new compounds that are more potent and selective blockers of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current. Another direction is to investigate the anti-inflammatory effects of E-4031 in more detail and to explore its potential therapeutic applications in inflammatory diseases. Finally, the development of new methods for delivering E-4031 to specific tissues or cells could open up new avenues for research and therapy.
Métodos De Síntesis
E-4031 can be synthesized using a multi-step process, starting from 5-amino-2-methylbenzoic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with 1-bromo-2-(4-morpholinyl)ethane to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 1-pyrrolidine-sulfonyl chloride to form E-4031.
Aplicaciones Científicas De Investigación
E-4031 has been extensively used as a pharmacological tool in the study of cardiac electrophysiology and arrhythmias. It is a selective blocker of the 2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide current, which is responsible for the repolarization of the cardiac action potential. By blocking this current, E-4031 prolongs the action potential duration and increases the risk of arrhythmias. This compound has been used to study the mechanisms of drug-induced arrhythmias and to develop new anti-arrhythmic drugs.
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-15-4-5-16(26(23,24)21-7-2-3-8-21)14-17(15)18(22)19-6-9-20-10-12-25-13-11-20/h4-5,14H,2-3,6-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFILESMUAQYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5317357.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
